molecular formula C10H6N2S B8567177 4-Isothiocyanatoquinoline

4-Isothiocyanatoquinoline

Cat. No.: B8567177
M. Wt: 186.24 g/mol
InChI Key: DDYYJYKSPCYKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isothiocyanatoquinoline is an aromatic heterocyclic compound featuring a quinoline core (a bicyclic structure comprising a benzene ring fused to a pyridine ring) with an isothiocyanate (-N=C=S) functional group at the 4-position. This compound combines the electronic properties of quinoline, which includes a nitrogen atom contributing to π-electron deficiency, with the reactive isothiocyanate group. The isothiocyanate moiety is highly electrophilic, making it a versatile intermediate in organic synthesis, particularly for forming thiourea derivatives via reactions with amines .

For instance, iodine-containing quinoline derivatives are utilized in drug development due to their bioactivity and role in cross-coupling reactions .

Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

4-isothiocyanatoquinoline

InChI

InChI=1S/C10H6N2S/c13-7-12-10-5-6-11-9-4-2-1-3-8(9)10/h1-6H

InChI Key

DDYYJYKSPCYKAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The quinoline core in this compound introduces π-electron deficiency, enhancing electrophilicity compared to benzene-based analogs like 4-Fluorophenyl Isothiocyanate. This property facilitates nucleophilic attacks, critical in forming stable conjugates .
  • Hazard Profile: Isothiocyanates are generally toxic and corrosive. For example, 4-Iodophenyl Isothiocyanate is classified under Hazard Class 6.1 (toxic) and requires Packing Group II precautions . Similar handling protocols are recommended for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.